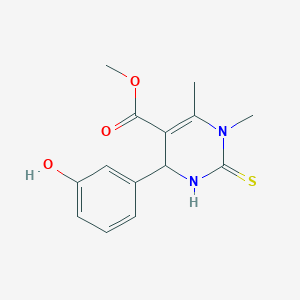
methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Vue d'ensemble
Description
Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.08816355 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its derivatives are primarily involved in various synthetic and chemical reaction studies. These compounds, often synthesized through Biginelli reactions, are used to investigate different reaction pathways and synthesis methods, including the exploration of methylation, acylation, and condensation reactions. For example, Kappe and Roschger (1989) explored the reactions of Biginelli compounds, highlighting methylation and acylation reactions and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation processes. This study provides insights into the versatile reactivity and potential applications of these compounds in synthesizing novel heterocyclic structures (Kappe & Roschger, 1989).
Antimicrobial and Antifungal Properties
Research has also focused on evaluating the antimicrobial and antifungal properties of tetrahydropyrimidine derivatives. Shastri and Post (2019) reported on the synthesis and antimicrobial evaluation of novel dihydropyrimidine carboxylic acids, revealing significant to moderate antibacterial activity and promising antifungal activity. This study suggests the potential of these compounds in developing new antimicrobial agents (Shastri & Post, 2019).
Anticancer Activity
Further research into the biological activities of these compounds includes their potential anticancer properties. Ibrahim et al. (2017) synthesized a novel oxygen-bridged tricyclic Biginelli adduct and investigated its anticancer activity using the MCF-7 human breast cell line. The study demonstrated moderate anticancer activity, suggesting the therapeutic potential of these compounds in cancer treatment (Ibrahim et al., 2017).
Structural and Conformational Analysis
The molecular structure and conformational analysis of tetrahydropyrimidine derivatives have also been subjects of interest. Studies such as those by Memarian et al. (2013) use X-ray crystal structure analysis and quantum chemical calculations to understand the structural and electronic characteristics of these compounds. Such research contributes to the fundamental understanding of their properties and potential applications in materials science (Memarian et al., 2013).
Propriétés
IUPAC Name |
methyl 6-(3-hydroxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-11(13(18)19-3)12(15-14(20)16(8)2)9-5-4-6-10(17)7-9/h4-7,12,17H,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUFQCVPDQGVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1C)C2=CC(=CC=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B4049096.png)
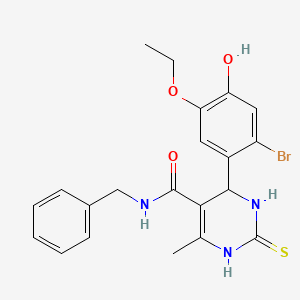
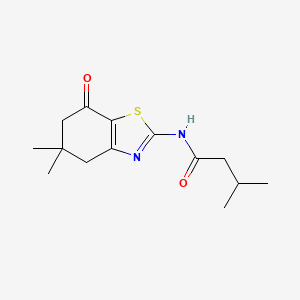
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(2-pyridinyl)acetamide](/img/structure/B4049116.png)
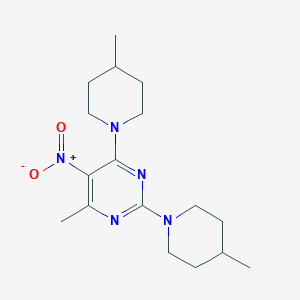
![4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4049126.png)
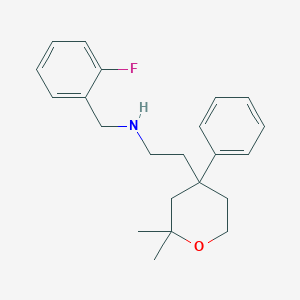
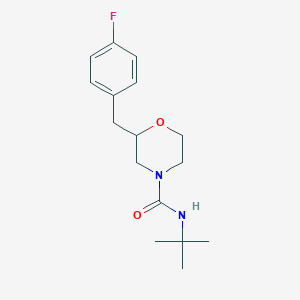
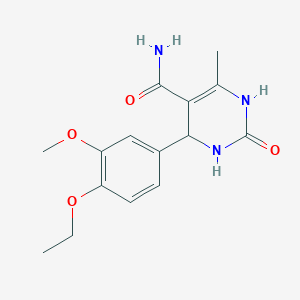
![2-methyl-5-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B4049170.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B4049173.png)
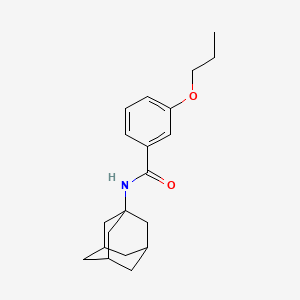
![N-[3-(acetylamino)phenyl]-3-(isobutyrylamino)benzamide](/img/structure/B4049184.png)

